

# VX-765 as a selective inhibitor of caspase-1 and caspase-4

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# VX-765: A Selective Inhibitor of Caspase-1 and Caspase-4

An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

VX-765, also known as Belnacasan, is a potent and orally bioavailable investigational drug that functions as a selective inhibitor of inflammatory caspases, specifically caspase-1 and caspase-4. Developed by Vertex Pharmaceuticals, VX-765 is a prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[1][2][3] This conversion is facilitated by plasma and liver esterases.[3] VRT-043198 exhibits high affinity and selectivity for caspase-1 and caspase-4, enzymes that play a critical role in innate immunity and inflammatory signaling pathways.[1][4] By targeting these caspases, VX-765 has demonstrated significant anti-inflammatory and neuroprotective effects in a variety of preclinical models, suggesting its therapeutic potential in a range of inflammatory diseases, including epilepsy, rheumatoid arthritis, and neurodegenerative disorders.[2][5]

### **Mechanism of Action**

The active metabolite of **VX-765**, VRT-043198, acts as a potent, irreversible inhibitor of caspase-1 and caspase-4.[5] The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of these enzymes.[1] This targeted action



effectively blocks the proteolytic activity of caspase-1 and caspase-4, thereby preventing the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][6] Furthermore, inhibition of these caspases has been shown to block pyroptosis, a form of pro-inflammatory programmed cell death.[1]

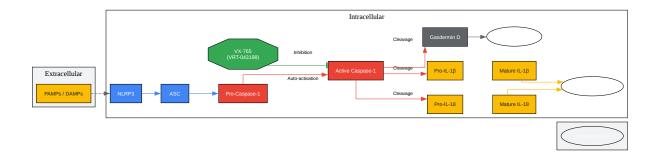
## **Signaling Pathways**

Caspase-1 and caspase-4 are key mediators in distinct but interconnected inflammatory signaling pathways.

## **Canonical Inflammasome Pathway (Caspase-1)**

Caspase-1 is the effector enzyme of the canonical inflammasome pathway.[7][8] This pathway is activated by a range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). These stimuli trigger the assembly of a multiprotein complex called the inflammasome, which typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[8][9] Within the inflammasome, pro-caspase-1 undergoes proximity-induced auto-activation, leading to the formation of the active caspase-1 enzyme.[8] Active caspase-1 then cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[8] Active caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptosis.[8]





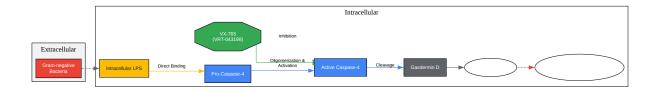
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Caption: Canonical inflammasome pathway and the inhibitory action of VX-765.

### **Non-Canonical Inflammasome Pathway (Caspase-4)**

Caspase-4 (and its mouse ortholog, caspase-11) is the central mediator of the non-canonical inflammasome pathway, which is primarily activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[10] Unlike the canonical pathway, caspase-4 activation does not rely on an upstream sensor protein complex. Instead, the CARD domain of pro-caspase-4 directly binds to intracellular LPS, leading to its oligomerization and activation.[10] Active caspase-4 does not directly process pro-IL-1β or pro-IL-18. Its primary substrate is Gasdermin D.[10] Cleavage of Gasdermin D by caspase-4 leads to pyroptosis and the release of cellular contents, which in turn can activate the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing of pro-inflammatory cytokines.[1]





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Caption: Non-canonical inflammasome pathway and the inhibitory action of VX-765.

# **Quantitative Data: Inhibitory Profile of VRT-043198**

The selectivity of VRT-043198, the active metabolite of **VX-765**, is a key feature of its therapeutic potential. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of VRT-043198 against a panel of human caspases.

Table 1: Inhibitory Constants (Ki) of VRT-043198

Caspase	Ki (nM)	Reference(s)
Caspase-1	0.8	[3][4][5]
Caspase-4	<0.6	[4][5]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of VRT-043198



Caspase	IC50 (nM)	Reference(s)
Caspase-1	0.204	[11][12]
Caspase-3	21,500	[13]
Caspase-4	14.5	[11][12]
Caspase-5	10.6	[12]
Caspase-6	560	[13]
Caspase-7	16,000	[13]
Caspase-8	3.3	[11][12]
Caspase-9	5.07	[11][12]
Caspase-10	66.5	[12]
Caspase-14	58.5	[12]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

# **Experimental Protocols**

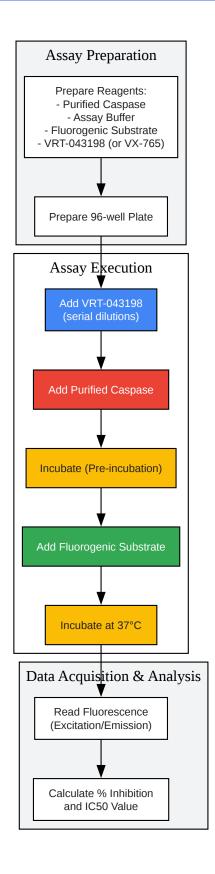
The following are representative protocols for key experiments used to characterize the activity of **VX-765**.

## In Vitro Caspase Inhibition Assay (Fluorometric)

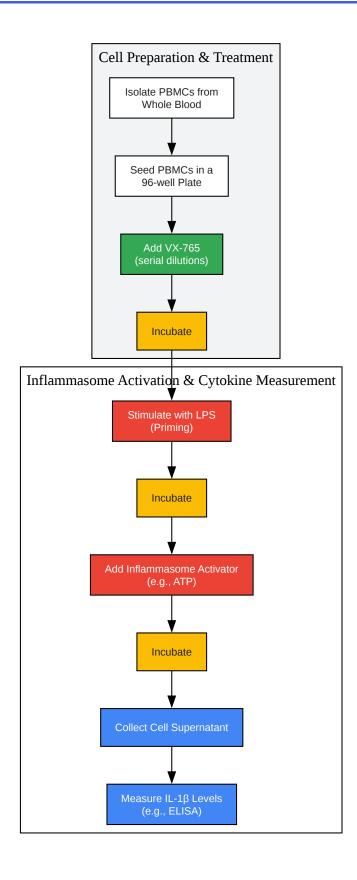
This assay measures the ability of an inhibitor to block the enzymatic activity of purified caspases.

Workflow:









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